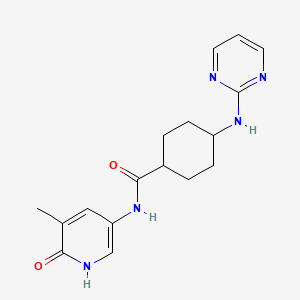![molecular formula C15H20N2O2 B7347288 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide](/img/structure/B7347288.png)
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indolizine derivatives, which have been studied for their biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It has also been proposed that it may interact with metal ions to produce a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation and pain by inhibiting the production of certain inflammatory mediators. Additionally, it has been found to exhibit fluorescent properties when interacting with metal ions, making it a potential tool for metal ion detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide in lab experiments is its potential for use as a fluorescent probe for metal ion detection. Additionally, its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, limitations include its synthetic nature, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research on N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, further studies could be conducted to explore its potential use in the development of new drugs for the treatment of cancer and inflammation. Furthermore, research could be conducted to optimize its fluorescent properties for metal ion detection and explore its potential use in environmental monitoring and analysis.
Métodos De Síntesis
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide involves the reaction of 8-methylindolizine-2-carboxylic acid with (S)-(+)-2-amino-3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide has been studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-8-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)13(9-18)16-15(19)12-7-14-11(3)5-4-6-17(14)8-12/h4-8,10,13,18H,9H2,1-3H3,(H,16,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBDGQCCTVPED-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)NC(CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=CC(=C2)C(=O)N[C@H](CO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)
![4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
![4-(pyrimidin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347252.png)

![(2R,3R)-2-(difluoromethyl)-N-[(5-methylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347262.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347283.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B7347292.png)
![N-[2-(3-methylthiophen-2-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347303.png)
![[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7347310.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-(3-oxopiperazin-1-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7347320.png)